molecular formula C14H12ClNO3S B1281773 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride CAS No. 20443-73-6

4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride

Cat. No. B1281773
CAS RN: 20443-73-6
M. Wt: 309.8 g/mol
InChI Key: BRHSOVIYQUXSQH-UHFFFAOYSA-N
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Description

4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride is a chemical compound that is related to various research areas, including the transformation of pharmaceuticals during wastewater treatment, crystallography, and organic synthesis. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their behaviors, which can be extrapolated to understand the properties and reactions of 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride.

Synthesis Analysis

The synthesis of related compounds involves acylation and nitration reactions. For instance, the acylation of 4-amino-4'-nitrodiphenyl sulfide with acetic anhydride yields almost quantitative results, followed by nitration with nitric acid in a mixture of acetic acid and an aprotic organic solvent . This suggests that similar methods could be applied to synthesize 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The crystal structure of a related compound, 4,4'-bipyridine-(toluene-4-sulfonylamino)acetic acid, has been determined, revealing a monoclinic system with specific hydrogen-bond interactions . This information can be used to infer the potential molecular interactions and crystal packing that 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride might exhibit, considering the similarities in functional groups and molecular geometry.

Chemical Reactions Analysis

The reactivity of similar compounds under certain conditions has been studied. For example, the reaction of acetaminophen with hypochlorite, which simulates wastewater disinfection, leads to the formation of toxicants such as 1,4-benzoquinone and N-acetyl-p-benzoquinone imine . This indicates that 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride could also undergo transformation under chlorination conditions, potentially forming various products depending on the reaction environment.

Physical and Chemical Properties Analysis

The electrochemical reduction of 4-iodophenyl sulfonyl chloride has been investigated, showing a concerted process where the S-Cl bond is cleaved upon the injection of the first electron . This study provides insights into the electrochemical behavior of sulfonyl chloride groups, which is relevant for understanding the physical and chemical properties of 4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride, as it contains a similar functional group.

Scientific Research Applications

Acetylation of Primary Amines and Amino Acids

  • Scientific Field: Organic Chemistry .
  • Application Summary: Acetyl chloride is used for the acetylation of primary amines and amino acids . This process is important for the identification and characterization of amines, as well as to protect an amino functionality in organic synthesis .
  • Methods of Application: The methodology involves the use of acetyl chloride in a brine solution under weakly basic conditions in the presence of sodium acetate and/or triethyl amine . This is followed by trituration with an aqueous saturated bicarbonate solution .
  • Results: This method represents an efficient use of acetyl chloride to acetylate amines in excellent yields in an aqueous medium . This is a potentially useful green chemical transformation where the reaction takes place in an environmentally friendly brine solution .

Acetylation of Alcohols

  • Scientific Field: Organic Chemistry .
  • Application Summary: Acetyl chloride is used for the acetylation of alcohols . This process is important for the protection of the hydroxyl group in organic synthesis .
  • Methods of Application: The methodology involves the use of acetyl chloride in a brine solution under weakly basic conditions in the presence of sodium acetate and/or triethyl amine . This is followed by trituration with an aqueous saturated bicarbonate solution .
  • Results: This method represents an efficient use of acetyl chloride to acetylate alcohols in excellent yields in an aqueous medium . This is a potentially useful green chemical transformation where the reaction takes place in an environmentally friendly brine solution .

Synthesis of Pyridinium Salts

  • Scientific Field: Organic Chemistry .
  • Application Summary: Acetyl chloride is used in the synthesis of structurally diverse pyridinium salts . These salts are quite familiar structures in many natural products and bioactive pharmaceuticals .
  • Methods of Application: The methodology involves the use of acetyl chloride in the synthesis of pyridinium salts . The exact procedure can vary depending on the specific pyridinium salt being synthesized .
  • Results: Pyridinium salts have played an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes, reactivity and their importance as pyridinium ionic .

Safety And Hazards

The safety data sheet for a similar compound, 4-Acetamidobenzenesulfonyl chloride, indicates that it is harmful if swallowed and causes severe skin burns and eye damage .

properties

IUPAC Name

4-(4-acetamidophenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHSOVIYQUXSQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50529291
Record name 4'-Acetamido[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-(Acetylamino)-1,1'-biphenyl-4-sulfonyl chloride

CAS RN

20443-73-6
Record name 4'-Acetamido[1,1'-biphenyl]-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50529291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-acetamidophenyl)benzene-1-sulfonyl chloride
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